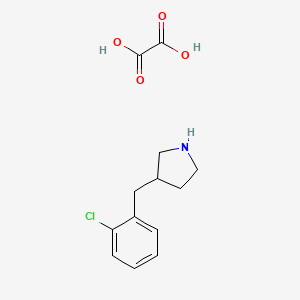

3-(2-Chlorobenzyl)pyrrolidine oxalate

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is an indispensable structural motif in organic synthesis and medicinal chemistry. d-nb.infofrontiersin.org Its significance is derived from several key features that make it a privileged scaffold in drug discovery. nih.govuran.ua Unlike its aromatic counterpart, pyrrole, the non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture. nih.gov This three-dimensionality is crucial for creating molecules that can fit into the complex, chiral binding sites of biological targets like enzymes and receptors with high specificity. nih.gov

The pyrrolidine scaffold is a core component of many natural products, including numerous alkaloids, and is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov Its prevalence is also due to its chemical tractability, which allows for diverse functionalization at multiple positions on the ring, enabling chemists to fine-tune the pharmacological properties of a molecule. Furthermore, the presence of stereogenic carbons in the pyrrolidine ring allows for the generation of multiple stereoisomers, which can exhibit distinct biological profiles and binding modes. nih.gov This stereochemical diversity is often exploited in the design of new drug candidates. nih.gov The amino acid L-proline, which features a pyrrolidine ring, is a readily available chiral building block, further cementing the scaffold's importance in asymmetric synthesis. mdpi.com

Contextualisation of 3-(2-Chlorobenzyl)pyrrolidine (B3345050) within Pyrrolidine Chemistry Research

3-(2-Chlorobenzyl)pyrrolidine represents a specific functionalization of the core pyrrolidine scaffold. The molecule combines the foundational pyrrolidine ring with a 2-chlorobenzyl substituent at the 3-position. While specific research focused exclusively on the oxalate (B1200264) salt of this particular compound is not extensively detailed in publicly accessible literature, its structural components place it firmly within active areas of chemical research.

The compound is primarily recognized as a synthetic intermediate or a building block for the creation of more complex molecules, particularly in the pursuit of novel therapeutic agents for neurological disorders. The N-Boc protected form is often used as a versatile precursor in multi-step syntheses. The synthesis of such 3-substituted pyrrolidines can be achieved through various methods, including the reaction of chlorophenyl precursors with pyrrolidine intermediates, sometimes enhanced with catalysts like palladium.

The two key structural features of the molecule are:

The Pyrrolidine Ring : As discussed, this provides a proven three-dimensional scaffold with favorable pharmacokinetic properties. d-nb.info

The compound is supplied as an oxalate salt. In organic and medicinal chemistry, converting a basic amine like 3-(2-chlorobenzyl)pyrrolidine into a salt (such as an oxalate or hydrochloride) is a standard procedure to improve its stability, crystallinity, and handling properties, making it easier to store and use in subsequent synthetic steps.

Overview of Academic Research Trends for Related Pyrrolidine Derivatives

The academic interest in pyrrolidine derivatives is vast and multifaceted, with research continually exploring their potential across various therapeutic areas. frontiersin.org Compounds bearing the pyrrolidine scaffold are consistently investigated as intermediates for developing new drug candidates. frontiersin.orguran.ua A significant trend involves the synthesis and evaluation of polysubstituted pyrrolidines for a wide range of biological activities. frontiersin.org

Key research trends for derivatives structurally related to 3-(2-chlorobenzyl)pyrrolidine include:

Anticonvulsant Activity : A major research trajectory for related 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives has been the exploration of their anticonvulsant properties. Scientists synthesize libraries of these compounds and test them in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, to identify promising candidates for treating seizure disorders. frontiersin.orgnih.gov

Anti-inflammatory and Analgesic Agents : Pyrrolidine derivatives are actively being designed and synthesized as potential anti-inflammatory and analgesic drugs. nih.gov For instance, certain hybrid molecules combining pyrrolidine with other pharmacophores have shown potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain. researchgate.net

Anticancer and Antimicrobial Activity : Researchers are exploring pyrrolidine-containing compounds as potential anticancer, antibacterial, antiviral, and antifungal agents. frontiersin.orguran.ua For example, some derivatives have been identified as antagonists for the CXCR4 receptor, which plays a role in cancer metastasis. frontiersin.org

Central Nervous System (CNS) Applications : Beyond epilepsy, pyrrolidine scaffolds are integral to the development of drugs for other CNS disorders. They are used to construct molecules that interact with various neurotransmitter systems. uran.ua

The table below summarizes research findings for various functionalized pyrrolidine derivatives, illustrating the diversity of applications being explored.

| Derivative Class | Substituent Example | Studied Biological Activity | Research Focus |

| Pyrrolidine-2,5-diones | 3-(chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} | Anticonvulsant | Development of new treatments for epilepsy. nih.gov |

| Pyrrolidine Sulfonamides | Fluorophenyl at position 3 | Endothelin Receptor Antagonism | Investigation for potential cardiovascular applications. nih.gov |

| Triazine-Pyrrolidine Hybrids | 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one | Anti-inflammatory (COX-2 Inhibition) | Discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net |

| Pyrrolidine Oxadiazoles | 2-CH₃ and 3-OCH₃ on phenyl ring | Anthelmintic | Combating parasitic roundworms resistant to existing drugs. frontiersin.org |

| Spirooxindole Pyrrolidines | OCF₃ and 2-Cl on linked rings | Antifungal | Searching for new agents against pathogenic fungal strains like C. albicans. frontiersin.org |

This consistent and varied research underscores the enduring importance of the pyrrolidine scaffold in the quest for novel and more effective therapeutic agents. The compound 3-(2-Chlorobenzyl)pyrrolidine oxalate serves as a valuable intermediate, enabling the synthesis of diverse and complex molecules for these ongoing research endeavors.

General Approaches to Pyrrolidine Ring Construction

The pyrrolidine scaffold is a ubiquitous motif in biologically active compounds, and numerous methods for its synthesis have been developed. mdpi.com These can be broadly categorized into the cyclization of linear precursors, the modification of an existing pyrrolidine ring, and the use of multicomponent reactions.

Cyclization Strategies from Acyclic Precursors

One of the most fundamental approaches to pyrrolidine synthesis involves the intramolecular cyclization of a linear molecule containing a nitrogen atom and a suitable leaving group or reactive site at the appropriate position to form a five-membered ring. mdpi.com Methods such as the intramolecular Williamson ether synthesis-type reaction, reductive amination of 1,4-dicarbonyl compounds, or the cyclization of amino alcohols are common strategies. mdpi.com Another powerful method is the intramolecular hydroamination of unsaturated carbon-carbon bonds, which can be catalyzed by various transition metals.

A notable strategy involves the palladium-catalyzed intramolecular cyclization of appropriate precursors. chemrxiv.org For instance, tandem cyclization-anion capture processes can be employed to construct the pyrrolidine ring. chemrxiv.org

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to de novo ring construction is the functionalization of a pre-existing pyrrolidine ring. This approach is particularly useful for introducing substituents at specific positions. For the synthesis of 3-substituted pyrrolidines, methods like palladium-catalyzed C-H activation and arylation have emerged as powerful tools. acs.orgmorressier.com These reactions allow for the direct introduction of aryl groups onto the pyrrolidine core.

A broad-scope, palladium-catalyzed pyrroline (B1223166) hydroarylation process has been reported to yield 3-aryl pyrrolidines. researchgate.netnih.gov This method demonstrates how N-alkyl pyrrolines can undergo hydroarylation to introduce a substituent at the 3-position. researchgate.netnih.gov While these examples focus on aryl groups, the principles can be extended to benzyl (B1604629) groups.

Multicomponent Reaction Paradigms for Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex pyrrolidine derivatives. nih.govmdpi.comtandfonline.com These reactions are advantageous due to their high atom economy and the ability to generate molecular diversity quickly. nih.gov

The [3+2] cycloaddition reaction is a prominent example used for pyrrolidine synthesis, often involving azomethine ylides as the three-atom component. acs.org Diastereoselective three-component reactions catalyzed by Lewis acids, such as Yb(OTf)₃, can produce highly substituted pyrrolidines from aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org These MCRs can construct multiple stereogenic centers in a single step. nih.gov

Stereoselective Synthesis of 3-(2-Chlorobenzyl)pyrrolidine

Achieving stereocontrol in the synthesis of 3-(2-Chlorobenzyl)pyrrolidine is crucial for many of its potential applications. This can be accomplished through either catalyst-controlled or substrate-controlled methods.

Chiral Catalyst-Mediated Asymmetric Synthesis

Asymmetric catalysis provides an elegant way to introduce chirality. Organocatalysis, in particular, has seen significant advancements in the asymmetric synthesis of substituted pyrrolidines. rsc.orgunibo.it Chiral catalysts, such as those derived from cinchona alkaloids or proline, can mediate cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

For instance, an organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, using a cinchonidine-derived bifunctional amino-squaramide catalyst, can yield pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org While this example creates a quaternary center, the underlying principles of using chiral catalysts to control the stereochemical outcome of bond formation at the C3 position are directly applicable. Palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones via tandem Heck/Suzuki coupling also highlights the potential for creating stereocenters at a benzylic position adjacent to a nitrogen-containing ring. rsc.org

| Catalyst Type | Reactants | Key Features |

| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | High enantio- and diastereoselectivities for 3-substituted pyrrolidines. rsc.org |

| Palladium with chiral ligands | 1,1-disubstituted enamides, aryl/alkenyl boronic acids | Asymmetric synthesis of isoindolinones with quaternary stereocenters. rsc.org |

Substrate-Controlled Diastereoselective Approaches

In substrate-controlled synthesis, the chirality of the final product is determined by a stereocenter already present in the starting material. This approach is particularly effective in multicomponent reactions where a chiral starting material can direct the stereochemical outcome of the reaction.

Asymmetric multicomponent reactions using optically active precursors can lead to highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov For example, the TiCl₄-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous asymmetric centers in a single step. nih.gov The stereochemistry of the resulting pyrrolidine is dictated by the chiral dihydrofuran. nih.gov Similarly, the diastereoselective synthesis of pyrrolidines via a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides demonstrates how a chiral auxiliary on one of the reactants can control the stereochemical outcome. acs.org

| Chiral Substrate/Auxiliary | Reaction Type | Stereochemical Outcome |

| Optically active phenyldihydrofuran | TiCl₄-catalyzed multicomponent reaction | Constructs up to three contiguous asymmetric centers with high diastereoselectivity. nih.gov |

| Chiral N-tert-butanesulfinylazadienes | [3+2] Cycloaddition with azomethine ylides | High diastereoselectivity controlled by the chiral sulfinyl group. acs.org |

Oxalate Salt Formation

The final step in the preparation of this compound involves the reaction of the free base with oxalic acid. This is a standard acid-base reaction where the basic nitrogen of the pyrrolidine ring is protonated by the acidic protons of oxalic acid.

The general procedure involves dissolving the 3-(2-Chlorobenzyl)pyrrolidine free base in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695). A solution of one equivalent of anhydrous oxalic acid in the same solvent is then added dropwise with stirring. sciencemadness.org The oxalate salt typically precipitates from the solution and can be isolated by filtration. sciencemadness.org The resulting solid can be washed with a non-polar solvent like ether and dried under vacuum to yield the final product. sciencemadness.org Recrystallization from a suitable solvent system, such as an alcohol/ether mixture, can be performed to obtain a product of high purity. sciencemadness.org

Biocatalytic Pathways for Enantiopure Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is of significant interest due to their prevalence in pharmaceuticals. Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. rsc.org These enzymatic processes operate under mild conditions and can provide high degrees of stereoselectivity. rsc.org

Several classes of enzymes have been effectively employed to produce chiral pyrrolidine precursors. Key among these are amine transaminases (ATAs) and keto reductases (KREDs), which are used for the stereoselective transamination or carbonyl reduction of prochiral ketone substrates, respectively. nih.gov For instance, N-protected-3-pyrrolidinone can be converted into the corresponding chiral 3-amino or 3-hydroxy pyrrolidines with high enantiomeric excess. nih.gov Another approach is the kinetic resolution of racemic mixtures, such as using an ATA to resolve racemic N-Boc-3-aminopyrrolidine. rsc.orgnih.gov

More advanced biocatalytic strategies involve engineered enzymes and multi-enzyme cascades. Directed evolution has been used to create novel cytochrome P411 variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with good enantioselectivity and catalytic efficiency. acs.orgescholarship.orgcaltech.edunih.gov Dynamic kinetic resolution (DKR) represents another powerful technique, where an enzyme selectively modifies one enantiomer while a catalyst racemizes the remaining starting material, theoretically allowing for a 100% yield of a single enantiomer product. rsc.org

Table 1: Biocatalytic Methods for Enantiopure Pyrrolidine Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Type |

| Amine Transaminase (ATA) | Asymmetric transamination | N-protected-3-pyrrolidinone | Chiral 3-aminopyrrolidine |

| Keto Reductase (KRED) | Asymmetric carbonyl reduction | N-protected-3-pyrrolidinone | Chiral 3-hydroxypyrrolidine |

| Hydrolase (e.g., Lipase) | Kinetic resolution (hydrolysis) | Racemic pyrrolidine esters | Enantiopure pyrrolidine alcohol |

| Cytochrome P411 (engineered) | Intramolecular C-H amination | Alkyl azides | Chiral pyrrolidines |

Specific Synthetic Routes Involving Chlorinated Benzyl Moieties

Strategies for ortho-Chlorobenzyl Introduction

The introduction of the 2-chlorobenzyl (or ortho-chlorobenzyl) group is a critical step in the synthesis of 3-(2-Chlorobenzyl)pyrrolidine. The primary starting material for this moiety is typically o-chlorotoluene, which can be chlorinated to produce o-chlorobenzyl chloride. google.com This benzyl halide is an effective electrophile for alkylation reactions.

A common and direct strategy for attaching the side chain is the nucleophilic substitution reaction between a suitable pyrrolidine precursor and o-chlorobenzyl chloride or bromide. This involves the N-alkylation of a pre-formed pyrrolidine ring or, more relevantly for a 3-substituted product, the alkylation of a carbanion at the 3-position of a suitably activated pyrrolidine derivative.

Alternatively, modern cross-coupling reactions can be employed. For instance, a pyrrolidine derivative bearing a leaving group at the 3-position could be coupled with a (2-chlorobenzyl)zinc or Grignard reagent in a Negishi or Kumada coupling. While less common for simple alkylations, these methods are powerful for constructing C(sp²)-C(sp³) bonds.

Formation of the Oxalate Salt

The conversion of the freebase 3-(2-Chlorobenzyl)pyrrolidine into its oxalate salt is a standard acid-base reaction used for purification, stabilization, and improving the handling characteristics of the amine compound. The procedure is straightforward and generally high-yielding.

Typically, the amine freebase is dissolved in a suitable organic solvent, such as isopropanol (IPA), methanol, or ethanol. sciencemadness.orgsciencemadness.org A stoichiometric equivalent of anhydrous oxalic acid, dissolved in the same or a compatible solvent, is then added dropwise to the amine solution with stirring. sciencemadness.orgsciencemadness.org The reaction of the basic pyrrolidine nitrogen with oxalic acid forms the ammonium (B1175870) oxalate salt, which is often insoluble in the reaction medium and precipitates out of the solution. sciencemadness.org

Cooling the mixture or adding a non-polar co-solvent like diethyl ether can facilitate complete precipitation. sciencemadness.org The resulting solid salt is then collected by vacuum filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final this compound salt. sciencemadness.org

Advanced Catalytic Systems in Pyrrolidine Synthesis

Modern organic synthesis heavily relies on advanced catalytic systems to construct complex molecular scaffolds like the pyrrolidine ring with high efficiency and stereocontrol.

Organocatalysis in [3+2] Cycloaddition Reactions

Organocatalysis, the use of small chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. mdpi.com One of the most effective methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction. nih.gov This reaction typically involves the combination of a 1,3-dipole with a dipolarophile (an alkene). acs.org

In the context of pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. Chiral pyrrolidine-based organocatalysts, such as derivatives of proline and diarylprolinol silyl (B83357) ethers, are frequently used to catalyze these cycloadditions enantioselectively. mdpi.comnih.gov The catalyst activates the substrates by forming a chiral iminium or enamine intermediate, which then directs the stereochemical outcome of the cycloaddition. mdpi.com This approach allows for the direct and atom-economical construction of highly substituted, chiral pyrrolidine rings from simple acyclic precursors, often with the simultaneous creation of multiple stereocenters. acs.orgresearchgate.net

Transition Metal-Catalyzed Processes for Pyrrolidine Scaffolds

Transition metal catalysis provides a diverse and powerful set of tools for the synthesis of pyrrolidine scaffolds. acs.org These methods include cycloadditions, hydroaminations, and C-H amination/functionalization reactions, utilizing a range of metals such as rhodium, copper, iridium, and palladium. nih.govorganic-chemistry.orgresearchgate.net

Rhodium-catalyzed reactions are particularly versatile. They can catalyze [3+2] cycloadditions of vinyl aziridines to form functionalized pyrrolidines, as well as intramolecular hydroamination of unactivated alkenes to forge the pyrrolidine ring. acs.orgamericanelements.comresearchgate.net Dirhodium catalysts are also effective in promoting intramolecular nitrene insertion into C-H bonds to yield N-unprotected pyrrolidines. organic-chemistry.org

Copper-catalyzed processes are widely used for intramolecular C-H amination reactions. nih.govacs.orgresearchgate.net These reactions can transform linear N-haloamides or N-fluorosulfonamides into pyrrolidines via a radical pathway, enabling the functionalization of otherwise unactivated C(sp³)-H bonds. nih.govresearchgate.net This strategy is notable for its functional group tolerance and high regioselectivity. organic-chemistry.org

Other transition metals like Iridium and Palladium also play important roles. Iridium complexes can catalyze the reductive generation of azomethine ylides for [3+2] cycloadditions or perform "borrowing hydrogen" annulation to create chiral N-heterocycles. organic-chemistry.orgunife.it Palladium catalysts are key in intramolecular aminoarylation (Aza-Heck) reactions, where an alkene tethered to an amine cyclizes onto an aryl halide to form pyrrolidine derivatives. acs.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Pyrrolidine Synthesis

| Metal Catalyst | Reaction Type | Substrate Type | Key Features |

| Rhodium (Rh) | Intramolecular Hydroamination | Alkenyl amines | Forms C-N bond, atom economical. acs.org |

| Copper (Cu) | Intramolecular C-H Amination | N-haloamides | Functionalizes unactivated C-H bonds. nih.govacs.org |

| Iridium (Ir) | Reductive Ylide Generation | Amides/Lactams | Forms azomethine ylides for [3+2] cycloaddition. unife.it |

| Palladium (Pd) | Aminoarylation (Aza-Heck) | Alkenyl amines with aryl halides | Forms C-C and C-N bonds in one cascade. acs.org |

| Rhodium (Rh) | [3+2] Cycloaddition | Vinyl aziridines | Ring expansion to form pyrrolidine ring. americanelements.com |

Structure

2D Structure

Properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.C2H2O4/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;3-1(4)2(5)6/h1-4,9,13H,5-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBUHHQDOVDBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chlorobenzyl Pyrrolidine and Its Oxalate Salt

Photochemical and Electrochemical Methods

The application of photochemical and electrochemical techniques in organic synthesis offers sustainable and powerful alternatives to traditional methods for constructing and functionalizing heterocyclic compounds like pyrrolidines. These methods often proceed under mild conditions without the need for harsh reagents, relying on light or electricity to generate highly reactive intermediates. While specific literature detailing the direct synthesis of 3-(2-chlorobenzyl)pyrrolidine (B3345050) via these methods is not extensively available, the principles underlying photochemical and electrochemical strategies for pyrrolidine (B122466) synthesis and functionalization can be applied to devise plausible synthetic routes.

Electrochemical Synthesis

Electrochemical methods provide a green and efficient approach to the synthesis of pyrrolidines, primarily through intramolecular cyclization reactions. A notable example is the electrochemical adaptation of the Hofmann-Löffler-Freytag (HLF) reaction, which traditionally uses strong oxidants. In the electrochemical variant, N-centered radicals are generated from suitable precursors, such as N-tosyl-protected amines, through anodic oxidation. chemistryviews.org This process is followed by an intramolecular 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical, which then undergoes a second oxidation and subsequent cyclization to form the pyrrolidine ring.

Another electrochemical strategy involves the cyclization of 1,6-enynes. For instance, the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines has been achieved through an anodically coupled electrolysis. nsf.gov This process combines two parallel oxidative events, generating a trifluoromethyl radical (CF3•) from CF3SO2Na and a chlorine radical (Cl•) from MgCl2. These radicals then participate in a manganese-catalyzed ene-yne cyclization to form the pyrrolidine ring. nsf.gov This demonstrates the potential of electrosynthesis in constructing the pyrrolidine core through radical cyclization pathways.

| Electrochemical Method | Precursor Type | Key Intermediate | Reaction Conditions | Potential Application |

| Hofmann-Löffler-Freytag Reaction | N-Tosyl-protected amines | N-centered radical | Undivided cell, graphite/steel electrodes | Formation of the pyrrolidine ring |

| Ene-Yne Cyclization | 1,6-enynes | Carbon-centered radical | Anodically coupled electrolysis, Mn catalyst | Construction of substituted pyrrolidines |

Photochemical Synthesis

Photochemical methods, particularly those involving visible-light photoredox catalysis, have emerged as a powerful tool for C-H functionalization and ring synthesis. One relevant approach is the photochemical oxyfunctionalization of the pyrrolidine ring. For instance, a one-pot photoenzymatic synthesis has been reported for N-Boc-3-amino/hydroxy-pyrrolidine starting from unfunctionalized pyrrolidine. nih.gov This method utilizes a regioselective photooxyfunctionalization to generate a 3-pyrrolidinone (B1296849) intermediate. nih.gov While this introduces a functional group other than the target 2-chlorobenzyl group, such an intermediate could potentially be further elaborated to the desired product through subsequent chemical transformations.

More directly related to the formation of a C-C bond at the 3-position is the concept of radical-based C-H functionalization. Photoredox catalysis is well-suited for generating radicals under mild conditions. For example, benzyl (B1604629) radicals can be generated from benzyl halides through a cooperative catalysis approach involving an iridium-based photocatalyst. chemistryviews.org A hypothetical photochemical synthesis of 3-(2-chlorobenzyl)pyrrolidine could involve the generation of a 2-chlorobenzyl radical from 2-chlorobenzyl chloride or bromide, which could then be coupled with a pyrrolidine radical generated at the 3-position.

Additionally, intramolecular radical cyclization reactions initiated by light can be employed to construct the pyrrolidinone ring, a precursor to pyrrolidines. rsc.org These reactions can be achieved using metal-free photoredox catalysis, offering a green synthetic route. rsc.org

| Photochemical Method | Strategy | Key Intermediate | Catalyst/Reagent | Potential Application |

| C-H Oxyfunctionalization | Functionalization of the pyrrolidine ring | 3-Oxo-pyrrolidine | Decatungstate photocatalyst | Introduction of a handle for further synthesis |

| Radical Coupling | C-H benzylation | Benzyl radical | Iridium-based photocatalyst | Direct introduction of the benzyl group |

| Intramolecular Radical Cyclization | Ring formation | Carbon-centered radical | Organic dye (e.g., Rose Bengal) | Synthesis of pyrrolidinone precursors |

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum for 3-(2-Chlorobenzyl)pyrrolidine (B3345050) oxalate (B1200264) would be expected to display distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (C₆H₄) | 7.0 - 7.4 | Multiplet | |

| Pyrrolidine N-H | Broad singlet | ||

| Pyrrolidine CH₂ (α to N) | 2.8 - 3.2 | Multiplet | |

| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | Multiplet | |

| Pyrrolidine CH | 2.4 - 2.7 | Multiplet | |

| Benzyl CH₂ | 2.5 - 2.9 | Multiplet |

Note: The oxalate proton is typically not observed or appears as a very broad singlet due to chemical exchange.

The aromatic protons on the 2-chlorobenzyl group would appear in the downfield region (7.0-7.4 ppm) as a complex multiplet due to the influence of the chlorine substituent. The protons on the pyrrolidine ring would exhibit characteristic multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected to resonate at a lower field (2.8-3.2 ppm) compared to the other pyrrolidine protons due to the deshielding effect of the nitrogen. The benzylic protons, those on the CH₂ group connecting the aromatic ring to the pyrrolidine, would also appear as a multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-(2-Chlorobenzyl)pyrrolidine oxalate would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Oxalate C=O | 160 - 165 |

| Aromatic C-Cl | 132 - 136 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 138 - 142 |

| Pyrrolidine C (α to N) | 45 - 55 |

| Pyrrolidine C (β to N) | 25 - 35 |

| Pyrrolidine CH | 35 - 45 |

| Benzyl CH₂ | 30 - 40 |

The carbonyl carbons of the oxalate counter-ion would be the most downfield signals in the spectrum (160-165 ppm). The aromatic carbons would resonate in the 125-142 ppm range, with the carbon atom bonded to the chlorine atom appearing at a distinct chemical shift. The aliphatic carbons of the pyrrolidine ring and the benzylic methylene group would appear in the upfield region of the spectrum.

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the pyrrolidine ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be used to confirm the molecular formula of the protonated free base, C₁₁H₁₅ClN⁺. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₁₁H₁₅³⁵ClN]⁺ | 196.0942 |

| [C₁₁H₁₅³⁷ClN]⁺ | 198.0913 |

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound.

For the 3-(2-Chlorobenzyl)pyrrolidine cation, characteristic fragmentation pathways would likely involve:

Loss of the chlorobenzyl group: Cleavage of the bond between the methylene bridge and the pyrrolidine ring would result in a fragment corresponding to the 2-chlorobenzyl cation and a neutral pyrrolidine radical.

Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo characteristic ring-opening fragmentations.

Loss of HCl from the chlorobenzyl fragment: This is a common fragmentation pathway for chlorinated aromatic compounds.

By analyzing the masses of the fragment ions, the connectivity of the different structural units within the molecule can be confirmed.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound. The IR spectrum provides diagnostic absorption bands corresponding to the vibrational modes of the pyrrolidine ring, the chlorobenzyl substituent, and the oxalate counter-ion.

The spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of the secondary amine salt is typically confirmed by a broad absorption in the 3000-2700 cm⁻¹ region, which arises from the N-H⁺ stretching vibrations. This broad feature often overlaps with the C-H stretching bands of the aromatic ring and the pyrrolidine moiety.

The aromatic C-H stretching vibrations of the chlorobenzyl group are generally observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the pyrrolidine ring appear in the 2970-2850 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene (B151609) ring typically produce sharp peaks in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the chlorobenzyl group is expected to show a strong absorption in the fingerprint region, usually between 800 and 600 cm⁻¹.

The oxalate counter-ion introduces strong and characteristic absorption bands. A very strong and broad absorption band due to the asymmetric C=O stretching of the carboxylate groups is typically observed around 1720-1700 cm⁻¹. The symmetric C=O stretching vibration may appear at a lower frequency. The C-O stretching and O-C=O bending vibrations of the oxalate also contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine Salt (N-H⁺) | Stretching | 3000 - 2700 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (Pyrrolidine) | Stretching | 2970 - 2850 | Medium |

| Oxalate (C=O) | Asymmetric Stretching | 1720 - 1700 | Very Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium, Sharp |

| Aliphatic C-N | Stretching | 1250 - 1020 | Medium |

| Aromatic C-Cl | Stretching | 800 - 600 | Strong |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are vital for separating this compound from impurities, resolving its enantiomers, and analyzing volatile precursors used in its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this purpose.

In this setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the mobile phase is controlled to ensure the analyte is in a suitable ionic state for consistent retention and good peak shape. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is commonly added to the mobile phase to improve peak symmetry for amine-containing compounds. Detection is typically performed using an ultraviolet (UV) detector, set at a wavelength where the chlorobenzyl chromophore exhibits strong absorbance, for instance, around 210 nm or 254 nm. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Since 3-(2-Chlorobenzyl)pyrrolidine possesses a chiral center at the 3-position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

This separation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD or Chiralpak® AD), are widely used for the resolution of a broad range of chiral compounds, including substituted pyrrolidines. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase in chiral HPLC is typically a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, with a polar modifier like isopropanol (B130326) or ethanol (B145695). A small amount of an amine additive, such as diethylamine (B46881) or triethylamine, is often included to improve peak shape and resolution for basic analytes. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Elution | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

While this compound itself is a non-volatile salt and thus not directly amenable to Gas Chromatography (GC) without derivatization, GC is an invaluable tool for monitoring the synthesis process. It is particularly useful for analyzing the purity of volatile starting materials, intermediates, or byproducts.

For instance, the synthesis of 3-(2-Chlorobenzyl)pyrrolidine may involve precursors such as 2-chlorobenzaldehyde (B119727) or various pyrrolidine derivatives, which are often volatile enough for GC analysis. The technique can be used to track the consumption of reactants and the formation of intermediates, thereby optimizing reaction conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that provides both separation and structural identification of the components in a reaction mixture. A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert gas, such as helium or nitrogen. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

| Parameter | Condition |

|---|---|

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Role As a Key Synthetic Intermediate in Organic Synthesis

Building Block for Complex Nitrogen Heterocycles

The 3-(2-chlorobenzyl)pyrrolidine (B3345050) moiety is an exemplary building block for the synthesis of intricate nitrogen-containing heterocyclic systems. Nitrogen heterocycles are foundational components in pharmaceuticals, agrochemicals, and materials science. nih.gov The pyrrolidine (B122466) ring within the structure can serve as a core upon which larger, fused heterocyclic systems are built.

One major strategy for constructing such systems is through reactions that form new rings fused to the pyrrolidine core. For instance, derivatives of pyrrolidine are used to synthesize pyrrolo[1,2-a]pyrazines, a class of bridged heterocycles with significant biological activity. researchgate.netnih.gov The synthesis of these complex structures often involves the strategic formation of new carbon-nitrogen bonds, transforming the initial pyrrolidine derivative into a more elaborate polycyclic system. researchgate.net

Another powerful technique is the 1,3-dipolar cycloaddition reaction. nih.gov In this approach, the pyrrolidine nitrogen can be converted into an azomethine ylide, which then reacts with a dipolarophile (like an alkene or alkyne) to create a new five-membered ring fused to the original scaffold. nih.gov This method is highly valued for its ability to generate multiple stereocenters with a high degree of control. nih.gov The 3-(2-chlorobenzyl)pyrrolidine scaffold is well-suited for these types of transformations, providing a starting point for creating diverse libraries of complex heterocyclic compounds.

Precursor in the Synthesis of Advanced Organic Scaffolds

The utility of 3-(2-chlorobenzyl)pyrrolidine oxalate (B1200264) extends to its role as a precursor for advanced organic scaffolds, particularly in the realm of drug discovery. frontiersin.org The term "scaffold" refers to the core molecular framework of a compound, and the pyrrolidine ring is one of the most widely used scaffolds by medicinal chemists. nih.gov Its three-dimensional, non-planar structure is advantageous for exploring chemical space and achieving specific interactions with biological targets like enzymes and receptors. nih.gov

Derivatization Strategies for Functional Group Transformations

The 3-(2-chlorobenzyl)pyrrolidine structure offers several sites for derivatization, allowing for a wide range of functional group transformations. The secondary amine of the pyrrolidine ring is the most reactive site, acting as a nucleophile. This enables straightforward reactions such as N-acylation, N-alkylation, and N-arylation to introduce new functional groups and build molecular complexity. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov

Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method to introduce a variety of substituents.

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups. Reductive amination with aldehydes or ketones is another widely used method.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl groups to the nitrogen atom.

Ring-Closing Metathesis (RCM): If an alkenyl group is attached to the pyrrolidine nitrogen, RCM can be employed to form bicyclic structures. organic-chemistry.orgdrughunter.com This powerful reaction has gained widespread use in creating macrocycles and other constrained systems. drughunter.comnih.gov

These strategies allow chemists to systematically modify the parent structure to achieve desired physicochemical and biological properties.

| Reaction Type | Reagents & Conditions | Functional Group Introduced | Potential Application |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine, Dichloromethane | Amide (-C(O)CH₃) | Modulate polarity and hydrogen bonding capacity |

| N-Alkylation (Reductive Amination) | Acetone, Sodium triacetoxyborohydride | Isopropyl group | Increase steric bulk and lipophilicity |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene, Pd₂(dba)₃, BINAP, NaOtBu | Phenyl group | Introduce aromatic interactions for receptor binding |

| Sulfonylation | Tosyl chloride, Pyridine | Sulfonamide (-SO₂-Aryl) | Act as a hydrogen bond acceptor/donor mimic |

Application in Material Science Research

Beyond pharmaceuticals, intermediates like 3-(2-chlorobenzyl)pyrrolidine oxalate have potential applications in material science. The incorporation of heterocyclic compounds into polymer backbones can impart unique properties to the resulting materials. For instance, the pyrrolidine nitrogen can act as a reactive site for grafting onto polymer chains or as a monomer unit in polymerization reactions.

One area of application is in the development of "smart" polymers, such as pH-responsive hydrogels. mdpi.com Hydrogels are crosslinked polymer networks that can absorb large amounts of water and are used in various biomedical applications, including controlled drug delivery. mdpi.comnih.gov The basic nitrogen atom of the pyrrolidine ring can become protonated at low pH, leading to changes in the polymer's electrostatic interactions and swelling behavior. This property can be harnessed to create materials that release an encapsulated drug in response to specific physiological pH changes, for example, in acidic tumor microenvironments. The synthesis of such materials may involve incorporating pyrrolidine-containing monomers into a polymer matrix. mdpi.com

Utility in Analytical Method Development for Related Compounds

The availability of pure this compound is crucial for its use as a reference standard in the development of analytical methods. When this scaffold is incorporated into a final drug product, regulatory agencies require sensitive and specific methods to detect and quantify any related impurities, including the starting materials or byproducts from the synthesis.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common technique for this purpose. nih.govnih.gov A typical method development process would involve screening different stationary phases (e.g., C18, PFP) and mobile phase compositions to achieve optimal separation of the target compound from its potential impurities. nih.gov The chromophore of the 2-chlorobenzyl group allows for sensitive UV detection. nuv.ac.in The method would then be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nuv.ac.inmdpi.com Such validated methods are essential for quality control in pharmaceutical manufacturing. nuv.ac.in

| Parameter | Typical Chromatographic Conditions | Rationale |

|---|---|---|

| Instrument | HPLC with UV Detector | Standard, robust technique for quality control labs. nih.gov |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) | Good retention and separation for moderately polar compounds. nih.gov |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Phosphate Buffer (pH 2.5) | Controls retention and ensures good peak shape for the basic amine. nih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations, providing reasonable run times. nih.gov |

| Detection Wavelength | ~215 nm or ~265 nm | Corresponds to the UV absorbance maxima of the chlorobenzyl chromophore. |

| Column Temperature | Ambient or 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Typical volume for analytical HPLC. |

Emerging Research Avenues and Future Outlook in Pyrrolidine Chemistry

Development of Novel Stereoselective Catalytic Systems

The biological activity of chiral pyrrolidine (B122466) derivatives is often dependent on their specific stereochemistry, making enantioselective synthesis a primary focus of modern organic chemistry. nih.gov Research is intensely focused on creating novel catalytic systems that can precisely control the three-dimensional arrangement of atoms during the formation of the pyrrolidine ring.

Key developments in this area include:

Asymmetric Organocatalysis: Proline and its derivatives are frequently used as chiral catalysts to facilitate stereoselective reactions. nih.gov The development of new, more complex organocatalysts continues to expand the scope of reactions for creating chiral pyrrolidines with high enantiomeric purity. acs.org

Transition-Metal Catalysis: Metal catalysts, particularly those based on palladium, iridium, gold, and iron, are pivotal for stereoselective pyrrolidine synthesis. researchgate.netacs.orgchemrxiv.org For instance, iridium-catalyzed reductive azomethine ylide generation allows for diastereoselective cycloaddition reactions to build complex pyrrolidine structures. acs.org Similarly, palladium-catalyzed hydroarylation offers a direct route to 3-aryl pyrrolidines. chemrxiv.org Ongoing research seeks to develop catalysts that are more efficient, operate under milder conditions, and provide even higher levels of stereocontrol.

Biocatalysis: Enzymes are emerging as powerful tools for constructing chiral molecules. Engineered enzymes, such as variants of cytochrome P450, can catalyze intramolecular C(sp³)–H amination to produce chiral pyrrolidines with excellent enantioselectivity and catalytic efficiency. acs.org This approach offers a highly sustainable and selective alternative to traditional chemical catalysts.

A comparative overview of prominent stereoselective methods is presented below.

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Organocatalysis (e.g., Proline derivatives) | Asymmetric Aldol, Michael, Mannich reactions | Metal-free, low toxicity, readily available | nih.govmdpi.com |

| Transition Metals (e.g., Pd, Ir, Au) | [3+2] Cycloaddition, Hydroarylation, Cycloisomerization | High efficiency, broad substrate scope, high stereoselectivity | acs.orgchemrxiv.orgorganic-chemistry.org |

| Biocatalysis (e.g., Engineered Enzymes) | Intramolecular C-H Amination | High enantioselectivity, green reaction conditions, high specificity | acs.org |

Green Chemistry Approaches in Pyrrolidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrrolidines to minimize environmental impact. ontosight.ai This involves reducing waste, avoiding hazardous substances, and improving energy efficiency.

Prominent green strategies include:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and increase yields, contributing to more energy-efficient processes. nih.govtandfonline.com

Catalyst-Free and One-Pot Reactions: Designing multi-component reactions where several bonds are formed in a single operation without the need for a catalyst simplifies procedures, reduces waste, and saves time and resources. tandfonline.comrsc.org Reactions conducted in environmentally benign solvents like ethanol-water mixtures further enhance the green credentials of these methods. rsc.org

Use of Benign Solvents: Replacing toxic organic solvents with greener alternatives such as water or ethanol (B145695) is a key focus. rsc.orgrsc.org The development of reactions that proceed efficiently in these solvents is a significant area of research.

| Green Chemistry Approach | Description | Example Application | Reference |

| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Three-component domino reaction in EtOH–H₂O to form pyrrolidine-fused spirooxindoles. | rsc.org |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often leading to faster rates and higher yields. | Synthesis of pyrrolidine-based heterocyclic compounds. | nih.govtandfonline.com |

| Benign Solvent Systems | Utilizing environmentally friendly solvents like water and ethanol instead of hazardous organic solvents. | Large-scale synthesis of pyrrolidinium (B1226570) ionic liquids. | rsc.org |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst, reducing cost and toxicity. | Three-component reaction of chalcones, isatin, and L-4-thiazolidine carboxylic acid. | tandfonline.com |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemists design synthetic routes. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel pathways, and optimize reaction conditions.

In the context of pyrrolidine chemistry, AI and ML are being applied to:

Retrosynthesis Prediction: AI platforms can propose retrosynthetic disconnections for complex target molecules, including novel pyrrolidine derivatives. chemrxiv.orgnih.gov This assists chemists in designing efficient synthetic routes from available starting materials. chemrxiv.org While performance for highly specific areas like heterocycle formation has been a challenge due to data limitations, transfer learning methods are improving model accuracy significantly. chemrxiv.orgnih.gov

Reaction Optimization: ML models can predict the optimal solvent, catalyst, and temperature for a given reaction, saving significant time and resources in the laboratory. acs.org

Discovery of Novel Reactions: By identifying patterns in reaction data that may not be obvious to human chemists, AI can suggest entirely new transformations for synthesizing pyrrolidine rings.

Exploration of Underexplored Reaction Pathways for Pyrrolidine Ring Formation

While classical methods for pyrrolidine synthesis are well-established, researchers are continuously exploring novel and more efficient ways to construct this five-membered ring. researchgate.net

Emerging strategies include:

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful method for building the pyrrolidine scaffold with control over multiple stereocenters. nih.govacs.orgacs.org New catalysts and reaction conditions are being developed to broaden the scope and improve the selectivity of these reactions. acs.org

Intramolecular C-H Amination/Activation: Directly converting a C-H bond into a C-N bond is a highly atom-economical strategy. acs.org Catalytic systems that enable the intramolecular amination of alkyl chains are providing direct access to the pyrrolidine ring from linear precursors.

Ring-Expansion and Cycloisomerization Reactions: Transformations of other cyclic structures, such as vinyl aziridines, or the cycloisomerization of linear molecules like allenic amines, offer alternative and often stereoselective routes to substituted pyrrolidines. organic-chemistry.org

Palladium-Catalyzed Hydroarylation: This method provides a direct pathway to synthesize 3-aryl pyrrolidines, which are potent biological agents, from N-alkyl pyrrolines and aryl halides. chemrxiv.org

Advanced Characterization Methodologies for Chiral Pyrrolidines

The unambiguous determination of the structure and stereochemistry of novel chiral pyrrolidines is essential for understanding their properties and biological function. osi.lv Modern analytical techniques provide the necessary precision and detail for this characterization.

Key methodologies include:

Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule. nih.gov The Nuclear Overhauser Effect (nOe) is particularly crucial for determining the relative stereochemistry of substituents on the pyrrolidine ring. nih.gov

X-ray Crystallography: This technique provides definitive proof of the absolute and relative stereochemistry of a chiral molecule by mapping the precise location of each atom in three-dimensional space. osi.lv

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable tool for determining the enantiomeric purity (enantiomeric excess) of a synthesized chiral compound. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy is a computational and experimental method used to determine the absolute configuration of chiral molecules in solution. osi.lv

These advanced methods, often used in combination, provide a comprehensive structural elucidation of newly synthesized chiral pyrrolidine derivatives. osi.lvnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chlorobenzyl)pyrrolidine oxalate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A common approach involves coupling 2-chlorobenzyl halides with pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane), followed by oxalate salt formation. Optimization includes adjusting reaction temperature (e.g., 0–25°C), stoichiometry of reactants, and purification via column chromatography or recrystallization. For example, analogous syntheses of chlorobenzyl-pyrrolidine derivatives emphasize controlled addition of bases to minimize side reactions . Yield improvements may involve inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : ¹H/¹³C-NMR is critical for confirming the pyrrolidine backbone and chlorobenzyl substituent. For example, pyrrolidine protons typically appear as multiplets at δ 1.5–3.5 ppm, while aromatic protons from the chlorobenzyl group resonate at δ 7.0–7.5 ppm. IR spectroscopy (e.g., 1750–1680 cm⁻¹ for oxalate C=O stretches) and mass spectrometry (ESI-MS for molecular ion confirmation) complement structural analysis. Compare data to analogous compounds, such as 3-(4-methoxyphenyl)pyrrolidine oxalate, where NMR and IR data were validated against computational predictions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and ensure ventilation (fume hood) to avoid inhalation. Spills should be absorbed with inert materials (e.g., sand, diatomaceous earth) and disposed via hazardous waste protocols. Avoid skin contact, as pyrrolidine derivatives may cause irritation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under dry, inert conditions (e.g., desiccator with silica gel). Avoid moisture and temperatures >25°C, as oxalate salts may hydrolyze. Stability studies on similar compounds recommend monitoring via periodic HPLC analysis to detect degradation .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorobenzyl substituent influence the reactivity of pyrrolidine oxalate derivatives in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing chlorine atom increases the electrophilicity of the benzyl group, enhancing reactivity in SN2 reactions or metal-catalyzed cross-couplings. Computational studies (DFT) can map charge distribution, while experimental kinetic assays (e.g., reaction with Grignard reagents) quantify rate changes. Compare to non-chlorinated analogs to isolate electronic effects .

Q. What strategies can resolve contradictions in reported bioactivity data for pyrrolidine derivatives with chlorobenzyl groups?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using controls like known kinase inhibitors or receptor antagonists. Meta-analyses of IC₅₀ values across studies can identify outliers. For example, conflicting solubility data in aqueous buffers may require reevaluation of solvent systems or salt forms (e.g., oxalate vs. hydrochloride) .

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations model hydrolysis pathways. For oxalate salts, predict cleavage at acidic pH (e.g., <3) via protonation of the oxalate moiety. Validate with accelerated stability testing (40°C/75% RH) and LC-MS to identify degradation products like free pyrrolidine or chlorobenzoic acid .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in in vitro models?

- Methodological Answer : Use liver microsomes or hepatocyte cultures to simulate Phase I/II metabolism. LC-HRMS identifies metabolites (e.g., hydroxylated chlorobenzyl groups or glucuronide conjugates). Isotopic labeling (¹⁴C at the pyrrolidine nitrogen) tracks metabolic fate. Compare to structurally related compounds, such as 3-(3-chlorophenyl)pyrazolo-pyridine derivatives, where CYP450 enzymes drive oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.